8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde
Overview
Description
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde is a chemical compound with the molecular formula C17H23NO2. It is known for its unique structural features, which include a julolidine core substituted with hydroxy and formyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde typically involves the following steps:
Formation of the Julolidine Core: The julolidine core is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Hydroxy and Formyl Groups: The hydroxy and formyl groups are introduced via selective functionalization reactions. This often involves the use of reagents such as hydroxylating agents and formylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale synthesis of the julolidine core.
Functionalization: Introduction of hydroxy and formyl groups using efficient and scalable methods.
Purification: Purification steps to achieve the desired purity, often involving crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formyl group can be reduced to form alcohols.
Substitution: The hydroxy and formyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound.
Scientific Research Applications
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde involves its interaction with specific molecular targets. The hydroxy and formyl groups play a crucial role in its reactivity and interaction with enzymes or other biological molecules. The pathways involved often include:
Enzyme Inhibition or Activation: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Binding to Receptors: It may bind to specific receptors, modulating biological responses.
Comparison with Similar Compounds
- 9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine
- 8-Hydroxy-1,1,7,7-tetramethyljulolidine
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the position or type of functional groups.
- Reactivity: The presence of different functional groups can lead to variations in reactivity and chemical behavior.
- Applications: Each compound may have unique applications based on its specific chemical properties.
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde stands out due to its specific combination of hydroxy and formyl groups, making it particularly useful in certain chemical and biological applications.
Properties
IUPAC Name |
6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-16(2)5-7-18-8-6-17(3,4)13-14(18)12(16)9-11(10-19)15(13)20/h9-10,20H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVWJSQPIHQKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C(C(=CC1=C32)C=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353165 | |
Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115662-09-4 | |
Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxy-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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